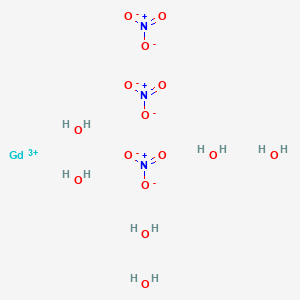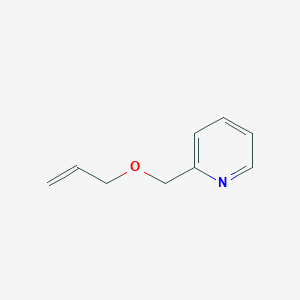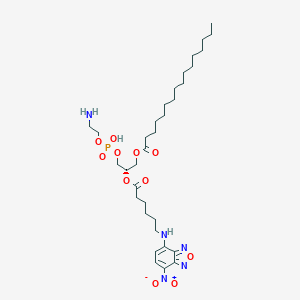![molecular formula C11H13NO4 B021622 Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid CAS No. 110599-19-4](/img/structure/B21622.png)
Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid, also known as gabapentin, is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin was first synthesized in 1975 by the pharmaceutical company Parke-Davis, and it was approved by the U.S. Food and Drug Administration (FDA) in 1993. Since then, gabapentin has become a widely prescribed medication due to its efficacy and safety profile.
Mécanisme D'action
The exact mechanism of action of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid is not fully understood. However, it is believed to work by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of excitatory neurotransmitters such as glutamate and substance P. This leads to a decrease in neuronal excitability and an increase in inhibitory neurotransmission.
Effets Biochimiques Et Physiologiques
Gabapentin has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. Gabapentin has also been shown to reduce the release of glutamate, an excitatory neurotransmitter, in the brain. Additionally, Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid has been shown to reduce the release of substance P, a neuropeptide involved in pain transmission.
Avantages Et Limitations Des Expériences En Laboratoire
Gabapentin has several advantages for use in laboratory experiments. It has a well-established safety profile and is widely available. It is also relatively inexpensive compared to other medications used in laboratory experiments. However, Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid has some limitations. It has a short half-life, which means that it must be administered frequently to maintain therapeutic levels. Additionally, Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid can cause sedation and dizziness, which can interfere with experimental results.
Orientations Futures
There are several future directions for research on Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid. One area of research is the development of more potent and selective α2δ ligands, which could lead to the development of more effective medications for the treatment of neurological and psychiatric disorders. Another area of research is the investigation of the role of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid in the modulation of neuroinflammation, which is believed to play a role in the pathophysiology of several neurological disorders. Finally, the use of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid in combination with other medications for the treatment of neurological and psychiatric disorders is an area of research that warrants further investigation.
Conclusion
In conclusion, Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid is a medication that has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. It is synthesized through a multistep process that involves the reaction of 4-methylbenzoyl chloride with cyclohexylamine to form 4-methylphenylacetylaminocyclohexane-1-carboxylic acid. Gabapentin works by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of excitatory neurotransmitters such as glutamate and substance P. Gabapentin has several advantages for use in laboratory experiments, but it also has some limitations. There are several future directions for research on Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid, including the development of more potent and selective α2δ ligands, investigation of the role of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid in the modulation of neuroinflammation, and the use of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid in combination with other medications for the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
Gabapentin is synthesized through a multistep process that involves the reaction of 4-methylbenzoyl chloride with cyclohexylamine to form 4-methylphenylacetylaminocyclohexane-1-carboxylic acid. This compound is then treated with hydroxylamine to form the hydroxamic acid, which is subsequently hydrolyzed with sodium hydroxide to form Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid.
Applications De Recherche Scientifique
Gabapentin has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin has also been studied for its potential use in the treatment of anxiety disorders, bipolar disorder, and alcohol dependence.
Propriétés
Numéro CAS |
110599-19-4 |
|---|---|
Nom du produit |
Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid |
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-hydroxy-2-[[2-(4-methylphenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H13NO4/c1-7-2-4-8(5-3-7)6-9(13)12-10(14)11(15)16/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16) |
Clé InChI |
WGDDJHCUSJPJSS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC(=O)NC(C(=O)O)O |
SMILES canonique |
CC1=CC=C(C=C1)CC(=O)NC(C(=O)O)O |
Synonymes |
Acetic acid, hydroxy[[(4-methylphenyl)acetyl]amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)




